
3-o-Tolylamino-propionic acid
説明
3-o-Tolylamino-propionic acid is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.276 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3-o-Tolylamino-propionic acid consists of 10 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . For a detailed molecular structure analysis, it would be best to use specialized software or databases that can provide a visual representation of the molecule.科学的研究の応用
Reactive Extraction of Propionic Acid
Propionic acid, closely related to 3-o-Tolylamino-propionic acid, is significant in chemical industries. Its recovery from aqueous waste streams and fermentation broth has research interest. Studies on reactive extraction of propionic acid using various extractants and diluents have shown improved extractions, which is beneficial for the design of extraction processes for propionic acid recovery (Keshav, Wasewar, Chand, & Uslu, 2009).
Polymorphism in Related Compounds
Research on 2-(p-Tolylamino)nicotinic acid, which has structural similarities with 3-o-Tolylamino-propionic acid, reveals interesting polymorphic forms. These forms, sustained by different types of hydrogen bonds, indicate the potential for diverse applications in the pharmaceutical and materials science fields (Nath, Kumar, & Nangia, 2011).
Applications in Polymer and Biocomposite Materials
3-Hydroxy-propionic acid, a derivative of propionic acid, is used in synthesizing novel petrochemical-based polymer materials and surgical biocomposite materials. Its biological production is of growing interest due to its applications and environmental friendliness (Tingirikari, Ahmed, & Yata, 2016).
Microbial Production of Propionic Acid
Microbial fermentation is an emerging method for producing propionic acid, used in food, cosmetics, plastics, and pharmaceuticals. Understanding the metabolic pathways for propionic acid production can open new opportunities in biotechnology and environmental sustainability (Gonzalez-Garcia et al., 2017).
Metabolic Engineering for Propionic Acid Synthesis
Metabolomics analysis of Propionibacterium acidipropionici, a bacterium used for propionic acid biosynthesis, offers insights into the key metabolic nodes influencing production. This understanding can guide metabolic engineering for improved production efficiency (Guan et al., 2015).
Proteomic Analysis for Acid Tolerance in Propionibacteria
Studying the protein expression differences in propionic acid-tolerant mutants of Propionibacterium acidipropionici can provide insights into acid tolerance mechanisms. This knowledge is crucial for improving the efficiency of propionic acid production through fermentation (Guan et al., 2014).
Hypotensive Effects of Propionic Ester Derivatives
Research into the synthesis and properties of N-alkylaminopropionic esters, related to 3-o-Tolylamino-propionic acid, has shown potential hypotensive effects. This suggests possible medical applications in cardiovascular research (Coutts, Hubbard, Midha, & Prasad, 1971).
特性
IUPAC Name |
3-(2-methylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-4-2-3-5-9(8)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXWJUKTMCSHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368659 | |
| Record name | 3-o-Tolylamino-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23947-32-2 | |
| Record name | 3-o-Tolylamino-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

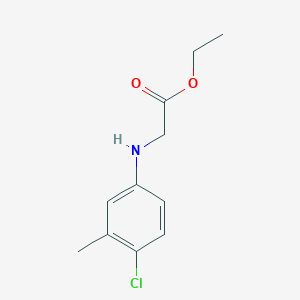
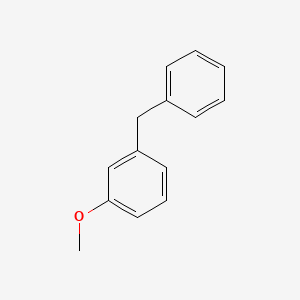

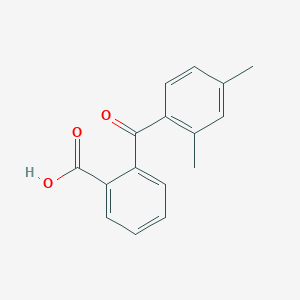

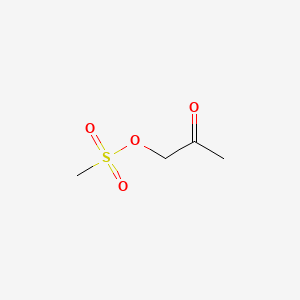

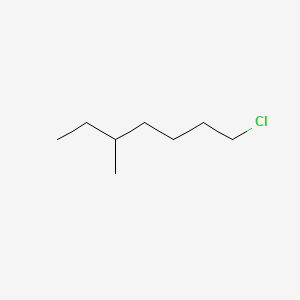

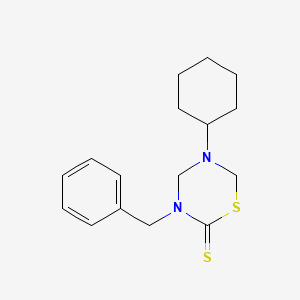
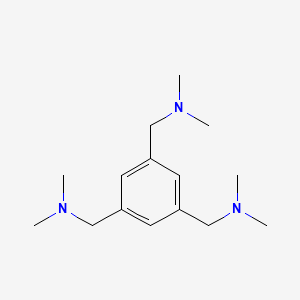
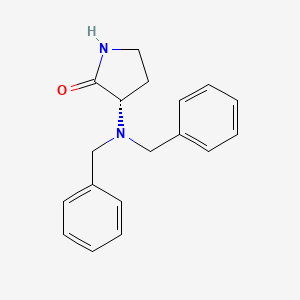
![Benzene, 1,1'-[propylidenebis(oxymethylene)]bis-](/img/structure/B3050083.png)
![1-Benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3050086.png)